molecular formula C15H13N3O4S2 B2420358 Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797697-89-2

Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2420358
CAS No.: 1797697-89-2
M. Wt: 363.41
InChI Key: QIQILKOKVTYTJV-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H13N3O4S2 and its molecular weight is 363.41. The purity is usually 95%.
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Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c19-15(10-3-4-13-14(6-10)17-23-16-13)18-7-12(8-18)24(20,21)9-11-2-1-5-22-11/h1-6,12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQILKOKVTYTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been used to prepare derivatives that inhibit pfkfb3 kinase, a key enzyme involved in cancer cell metabolism.

Biochemical Pathways

Similar compounds have been used in photoredox catalysis, a process that involves the transfer of electrons in chemical reactions. This suggests that the compound may interact with biochemical pathways involving redox reactions.

Result of Action

Similar compounds have been used in photoredox catalysis, suggesting that the compound may induce chemical reactions when exposed to light.

Action Environment

Similar compounds have been used in photoredox catalysis, which is influenced by light exposure. This suggests that the compound’s action may be influenced by environmental light conditions.

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole core attached to an azetidine ring with a furan-based sulfonyl substituent. Its molecular formula is C15H13N3O4SC_{15}H_{13}N_3O_4S and it has a molecular weight of 363.4 g/mol.

PropertyValue
Molecular FormulaC15H13N3O4S
Molecular Weight363.4 g/mol
CAS Number1797697-89-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzo[c][1,2,5]thiadiazole derivatives. A notable investigation focused on the compound's ability to inhibit ALK5 kinase , a critical mediator in TGF-β signaling pathways associated with tumor growth and metastasis. The derivative exhibited an IC50 value of 0.008μM0.008\,\mu M, significantly outperforming established inhibitors like LY-2157299 and EW-7197 .

The mechanism by which this compound exerts its biological effects involves the modulation of specific signaling pathways:

  • Inhibition of TGF-β Signaling : The compound inhibits TGF-β-induced Smad signaling, thereby reducing cell motility and proliferation in cancer cell lines such as SPC-A1 and HepG2.
  • Selectivity : It shows a high selectivity index against p38α MAP kinase, indicating potential for targeted therapy with reduced off-target effects .

Study on ALK5 Inhibition

In a study published in PubMed, researchers synthesized various benzo[c][1,2,5]thiadiazole derivatives and evaluated their inhibitory effects on ALK5. The results indicated that the most potent compound (14c) not only inhibited ALK5 effectively but also demonstrated favorable pharmacokinetic properties through ADMET analysis .

Cytotoxicity Testing

Further testing involved assessing cytotoxicity against several cancer cell lines using the MTT assay. The results showed significant reductions in cell viability at concentrations correlating with the IC50 values obtained from ALK5 inhibition assays.

Cell LineIC50 (μM)
SPC-A10.008
HepG20.015
HUVEC0.020

Q & A

Q. Q1. What are the key challenges in synthesizing Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone, and how can reaction yields be optimized?

Methodological Answer: Synthesis of this compound involves multi-step functionalization of the benzo-thiadiazole core and azetidine-sulfonyl moiety. Key challenges include:

  • Sulfonylation of azetidine : Ensure anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate. Use triethylamine (1.2–1.5 eq.) as a base to neutralize HCl byproducts, as demonstrated in analogous sulfonylation reactions .
  • Coupling reactions : Optimize stoichiometry (e.g., 1:1 molar ratio of benzo-thiadiazole carbonyl chloride to sulfonyl-azetidine) and employ catalysts like Pd(PPh₃)₄ for cross-coupling steps, which improved yields to 48–54% in similar heterocyclic systems .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate pure product, as described for structurally related benzo-thiadiazole derivatives .

Q. Q2. How can structural confirmation of this compound be achieved using spectroscopic and analytical techniques?

Methodological Answer:

  • 1H/13C NMR : Assign peaks by comparing to analogs. For instance, the benzo-thiadiazole proton signals typically appear at δ 7.7–8.2 ppm (aromatic region), while the azetidine protons resonate at δ 3.5–4.5 ppm (N-CH₂) . The furan methylene (CH₂-SO₂) should show splitting patterns consistent with coupling to the sulfonyl group .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. For example, a related compound (C₁₄H₁₀N₄OS) showed a mass of 282.06 (calculated) vs. 282.32 (observed) .
  • IR spectroscopy : Validate sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and carbonyl (C=O) at ~1650–1700 cm⁻¹ .

Advanced Research Questions

Q. Q3. How can computational modeling predict the selectivity of this compound for specific biological targets (e.g., kinases or antimicrobial targets)?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions between the sulfonyl-azetidine moiety and target binding pockets. For example, docking studies on benzo-thiadiazole derivatives identified hydrogen bonds between the sulfonyl group and kinase ATP-binding sites .
  • QSAR analysis : Correlate electronic properties (e.g., HOMO-LUMO gaps calculated via DFT at B3LYP/6-31G*) with bioactivity. Substituents on the furan ring may modulate electron-withdrawing effects, influencing target affinity .
  • MD simulations : Assess stability of ligand-target complexes over 50–100 ns trajectories to evaluate binding mode retention, as applied to similar sulfonamide-containing compounds .

Q. Q4. How should researchers address contradictory bioactivity data (e.g., varying MIC values across bacterial strains)?

Methodological Answer:

  • Comparative SAR : Systematically modify substituents (e.g., furan methyl vs. halogens) and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, replacing methylthio with chloro groups in benzo-thiadiazoles increased MIC values from 2 µg/mL to 8 µg/mL .
  • Membrane permeability assays : Use fluorescent probes (e.g., ethidium bromide uptake) to determine if sulfonyl-azetidine derivatives enhance cell penetration in resistant strains .
  • Enzymatic inhibition studies : Isolate target enzymes (e.g., dihydrofolate reductase) and measure IC₅₀ values to decouple target affinity from off-target effects .

Q. Q5. What strategies are effective for analyzing metabolic stability and degradation pathways of this compound?

Methodological Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. For sulfonamide analogs, oxidative cleavage of the azetidine ring and sulfonyl group hydrolysis are common pathways .
  • Stability studies : Expose the compound to pH gradients (1.2–7.4) and track degradation products. The furan ring may undergo acid-catalyzed ring-opening, requiring formulation adjustments .
  • Isotope labeling : Use ¹⁴C-labeled benzo-thiadiazole to trace metabolites in urine/feces from preclinical models .

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